molecular formula C8H14N2O4 B12402736 (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

Katalognummer: B12402736
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: OXSNIRUFWNKVQN-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a hydroxycyclopropyl group, and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid typically involves multiple steps, including the formation of the cyclopropyl ring and the introduction of the amino and keto groups. One common method involves the reaction of a suitable precursor with a cyclopropylamine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify the amino group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic pathways, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid include other amino acids and derivatives with similar functional groups, such as:

  • (2S)-5-amino-2-hydroxy-5-oxopentanoic acid
  • (2S)-5-amino-2-[(1-hydroxyethyl)amino]-5-oxopentanoic acid
  • (2S)-5-amino-2-[(1-hydroxypropyl)amino]-5-oxopentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its cyclopropyl ring, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H14N2O4

Molekulargewicht

202.21 g/mol

IUPAC-Name

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H14N2O4/c9-6(11)2-1-5(7(12)13)10-8(14)3-4-8/h5,10,14H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1

InChI-Schlüssel

OXSNIRUFWNKVQN-YFKPBYRVSA-N

Isomerische SMILES

C1CC1(N[C@@H](CCC(=O)N)C(=O)O)O

Kanonische SMILES

C1CC1(NC(CCC(=O)N)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.